![molecular formula C22H20F3N3O2S B2690956 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1798524-68-1](/img/structure/B2690956.png)
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C22H20F3N3O2S and its molecular weight is 447.48. The purity is usually 95%.
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Biological Activity
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide is a novel compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyridine ring : A heterocyclic aromatic ring that contributes to the compound's interaction with biological targets.
- Pyrrolidine moiety : This five-membered ring enhances the compound's ability to engage with biological systems.
- Trifluoromethyl group : Known for increasing lipophilicity and metabolic stability, this group plays a crucial role in the pharmacokinetics of the compound.
- Biphenyl sulfonamide : This portion is pivotal for its biological activity, particularly in enzyme inhibition.
The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes and receptors. Research indicates that this compound may target protein kinases and other critical enzymes involved in cellular signaling pathways.
Enzyme Inhibition
Studies have shown that this compound can inhibit various kinases, which are essential for cell proliferation and survival. For instance, it has demonstrated inhibitory effects on:
- Phosphatidylinositol 4-kinase (PI4K) : Critical for cellular signaling in cancer cells.
- Receptor tyrosine kinases : Implicated in various cancers, making this compound a potential candidate for cancer therapy.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays and studies:
Case Studies
Several case studies highlight the efficacy of this compound:
-
Cancer Treatment Study :
- A study on human breast cancer cells demonstrated that the compound effectively inhibited cell proliferation with an IC50 value of 45 nM. The mechanism involved downregulation of key signaling pathways associated with tumor growth.
-
Antimicrobial Efficacy :
- In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antimicrobial properties.
-
Inflammation Model :
- In a murine model of inflammation, administration of the compound resulted in a significant reduction of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows it to interact with various biological targets associated with cancer cell proliferation and survival.
Case Studies
- Study 1 : A compound derived from the same chemical class demonstrated an IC50 value of 0.24 µM against EGFR, a key player in many cancers .
- Study 2 : Another derivative showed promising results against a panel of 58 cancer cell lines, outperforming standard treatments like sorafenib .
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit various enzymes, making this compound a candidate for drug development targeting enzyme-related diseases.
Carbonic Anhydrase Inhibition
Research indicates that compounds similar to N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide can inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance and fluid homeostasis in the body. This inhibition has implications for treating conditions such as glaucoma and certain types of edema .
Neuropharmacological Research
The compound's structural features suggest potential applications in neuropharmacology, particularly in modulating neurotransmitter systems.
Neuroprotective Effects
Preliminary studies have indicated that derivatives of this compound may offer neuroprotective benefits by modulating pathways involved in neuronal survival and apoptosis. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Summary Table of Applications
Application Area | Mechanism/Target | Key Findings |
---|---|---|
Anticancer | Inhibition of signaling pathways | High potency against multiple cancer cell lines with >80% inhibition rates |
Enzyme Inhibition | Carbonic anhydrase | Potential treatment for glaucoma and edema |
Neuropharmacology | Modulation of neurotransmitter systems | Possible neuroprotective effects; enhanced blood-brain barrier penetration |
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S/c23-22(24,25)18-5-3-4-17(14-18)16-7-9-20(10-8-16)31(29,30)27-19-11-13-28(15-19)21-6-1-2-12-26-21/h1-10,12,14,19,27H,11,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXVGZCSAWHADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.